3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

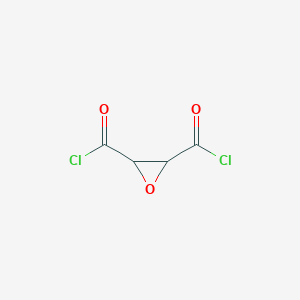

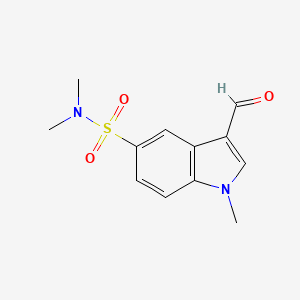

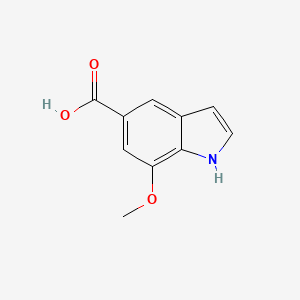

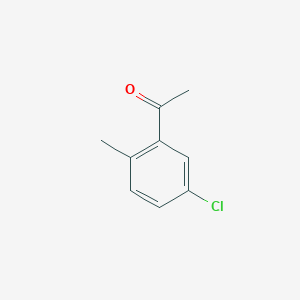

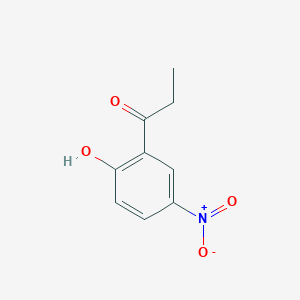

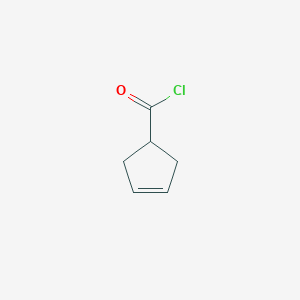

“3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide” is a chemical compound with the CAS Number: 120729-88-6 . It has a molecular weight of 266.32 . The compound is in solid form .

Molecular Structure Analysis

The IUPAC name of the compound is 3-formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 266.32 . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrases

Studies have identified derivatives of 1H-indole-5-sulfonamides as potent inhibitors of carbonic anhydrases (CAs), crucial for various physiological processes. For instance, certain sulfonamides have shown excellent inhibitory activity against mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273 from Mycobacterium tuberculosis, presenting a new avenue for antimycobacterial agents development with an alternate mechanism of action (Güzel et al., 2009). Additionally, similar compounds have been evaluated as inhibitors of both α- and β-class CAs from various species, including human isoforms and pathogenic bacteria and fungi, highlighting their broad-spectrum potential (Güzel et al., 2010).

Synthesis Methodologies

Research has also focused on the synthesis of derivatives, exploring the sulfonation of 1-phenylsulfonyl-1H-indoles to develop various sulfonamide derivatives. This process has been optimized to allow direct synthesis of the corresponding sulfonyl chlorides, which can be further modified to create a variety of biologically active compounds (Janosik et al., 2006).

Antimicrobial and Antitumor Potential

Several studies have examined the antimicrobial and antitumor activities of indole-based sulfonamides. For example, compounds displaying significant antibacterial and antifungal activities against a range of pathogens have been synthesized, indicating their potential as leads for the development of new antimicrobial agents (Chohan et al., 2010). Additionally, certain indolesulfonamide derivatives have been identified for their potent inhibition of tubulin polymerization, demonstrating significant antiproliferative activities against tumor cell lines and suggesting their use as antimitotic agents (Vicente-Blázquez et al., 2021).

Propiedades

IUPAC Name |

3-formyl-N,N,1-trimethylindole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHONNRRTYNJBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1316772.png)

![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)